molecular formula C27H28FN5 B12365962 Ncoa4-9A

Ncoa4-9A

Cat. No.: B12365962
M. Wt: 441.5 g/mol
InChI Key: QRWMLNIGTNIHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ncoa4-9A is a novel compound that has garnered significant attention in the scientific community due to its unique ability to inhibit ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound targets the nuclear receptor coactivator 4 (NCOA4), a cargo receptor for ferritinophagy, and disrupts the interaction between NCOA4 and ferritin heavy chain 1 (FTH1), thereby reducing the amount of bioavailable intracellular ferrous iron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ncoa4-9A involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ncoa4-9A primarily undergoes interactions that disrupt protein-protein interactions, specifically between NCOA4 and FTH1. This disruption inhibits ferroptosis by reducing the amount of bioavailable intracellular ferrous iron .

Common Reagents and Conditions

The reactions involving this compound typically require reagents that facilitate the binding of the compound to its target proteins. Conditions such as temperature, pH, and solvent choice are optimized to enhance the efficacy of the compound .

Major Products Formed

The major product formed from the interaction of this compound with its target is a complex that inhibits the NCOA4-FTH1 interaction, thereby preventing ferroptosis .

Mechanism of Action

Ncoa4-9A exerts its effects by directly binding to the recombinant protein NCOA4, specifically the region spanning amino acids 383-522. This binding effectively blocks the interaction between NCOA4 and FTH1, reducing the amount of bioavailable intracellular ferrous iron. By disrupting this interaction, this compound inhibits ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .

Properties

Molecular Formula

C27H28FN5

Molecular Weight

441.5 g/mol

IUPAC Name

6-fluoro-2-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H28FN5/c1-31-11-13-32(14-12-31)24-7-8-25-26(17-24)30-27(29-25)20-3-2-4-23(16-20)33-10-9-19-15-22(28)6-5-21(19)18-33/h2-8,15-17H,9-14,18H2,1H3,(H,29,30)

InChI Key

QRWMLNIGTNIHCJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N5CCC6=C(C5)C=CC(=C6)F

Origin of Product

United States

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